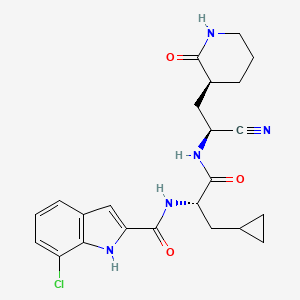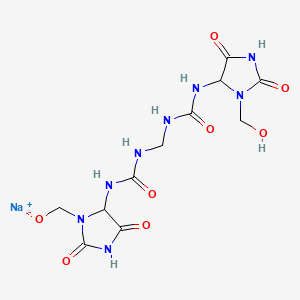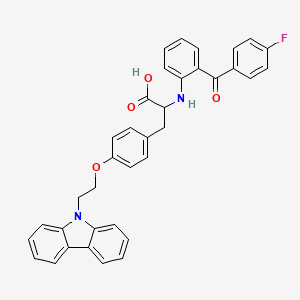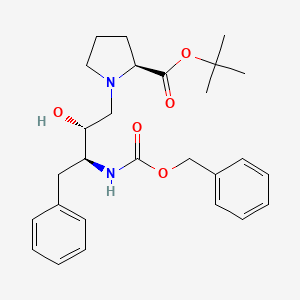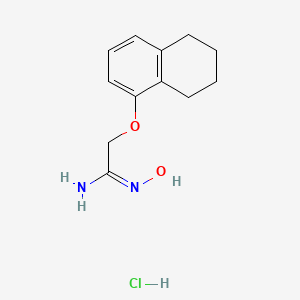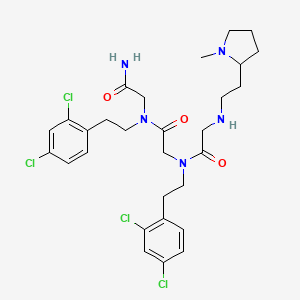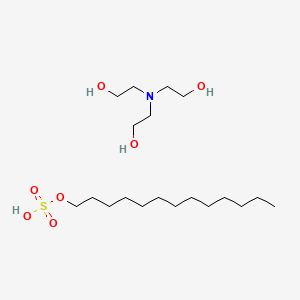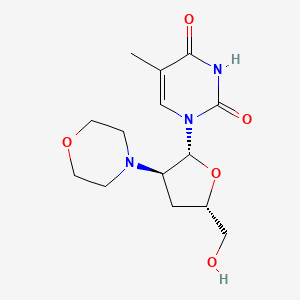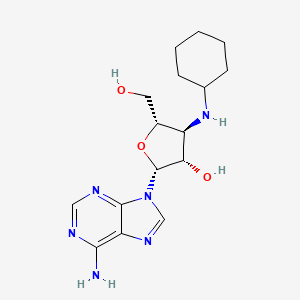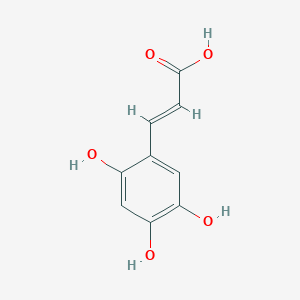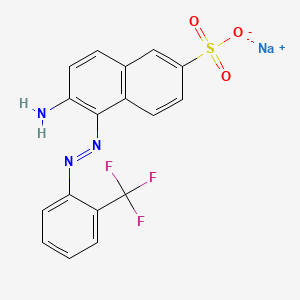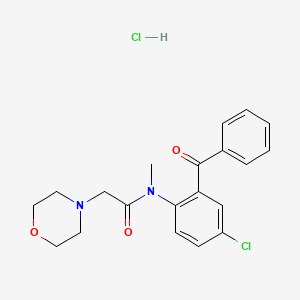
4-Morpholineacetamide, N-(2-benzoyl-4-chlorophenyl)-N-methyl-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Morpholineacetamide, N-(2-benzoyl-4-chlorophenyl)-N-methyl-, monohydrochloride is a chemical compound with diverse applications in scientific research. It is known for its unique structure, which includes a morpholine ring, an acetamide group, and a benzoyl-chlorophenyl moiety. This compound is utilized in various fields, including pharmaceuticals, material science, and chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholineacetamide, N-(2-benzoyl-4-chlorophenyl)-N-methyl-, monohydrochloride typically involves the reaction of morpholine with acetamide derivatives under controlled conditions. The reaction is carried out in the presence of suitable catalysts and solvents to ensure high yield and purity. The process may involve multiple steps, including the formation of intermediate compounds, which are then further reacted to obtain the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process is designed to ensure consistent quality and high purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to achieve these goals.
化学反応の分析
Types of Reactions
4-Morpholineacetamide, N-(2-benzoyl-4-chlorophenyl)-N-methyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted under mild to moderate temperatures to ensure selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.
科学的研究の応用
4-Morpholineacetamide, N-(2-benzoyl-4-chlorophenyl)-N-methyl-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the development of new compounds.
Biology: Employed in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 4-Morpholineacetamide, N-(2-benzoyl-4-chlorophenyl)-N-methyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
4-Morpholineacetamide, N-(2-benzoyl-4-chlorophenyl)-: Shares a similar structure but lacks the N-methyl group.
N-(2-benzoyl-4-chlorophenyl)-2-morpholin-4-ylacetamide: Another related compound with slight variations in the acetamide group.
Uniqueness
4-Morpholineacetamide, N-(2-benzoyl-4-chlorophenyl)-N-methyl-, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in research make it a valuable compound in multiple fields.
特性
CAS番号 |
70541-20-7 |
|---|---|
分子式 |
C20H22Cl2N2O3 |
分子量 |
409.3 g/mol |
IUPAC名 |
N-(2-benzoyl-4-chlorophenyl)-N-methyl-2-morpholin-4-ylacetamide;hydrochloride |
InChI |
InChI=1S/C20H21ClN2O3.ClH/c1-22(19(24)14-23-9-11-26-12-10-23)18-8-7-16(21)13-17(18)20(25)15-5-3-2-4-6-15;/h2-8,13H,9-12,14H2,1H3;1H |
InChIキー |
QGLNGMMFLMYUAG-UHFFFAOYSA-N |
正規SMILES |
CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CN3CCOCC3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


